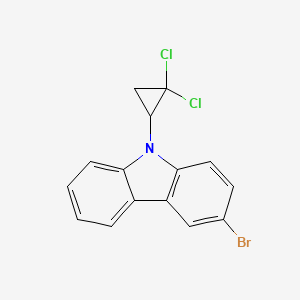
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is an organohalogen compound that features a bromine atom and a dichlorocyclopropyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves the bromination of 9-(2,2-dichlorocyclopropyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 9-(2,2-dichlorocyclopropyl)-9H-carbazole derivatives with various functional groups.
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-(2,2-dichlorocyclopropyl)-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole depends on its application. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes. In pharmaceuticals, its biological activity is often related to its ability to intercalate with DNA or inhibit specific enzymes, though detailed pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-9H-carbazole: Lacks the dichlorocyclopropyl group, affecting its electronic properties and reactivity.
9-(2,2-Dichlorocyclopropyl)-3,6-dibromo-9H-carbazole: Contains additional bromine atoms, increasing its reactivity and potential for further functionalization.
Uniqueness
3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is unique due to the presence of both a bromine atom and a dichlorocyclopropyl group, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields.
Eigenschaften
CAS-Nummer |
90279-56-4 |
|---|---|
Molekularformel |
C15H10BrCl2N |
Molekulargewicht |
355.1 g/mol |
IUPAC-Name |
3-bromo-9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H10BrCl2N/c16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19(13)14-8-15(14,17)18/h1-7,14H,8H2 |
InChI-Schlüssel |
SIBDVVFTZDKWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



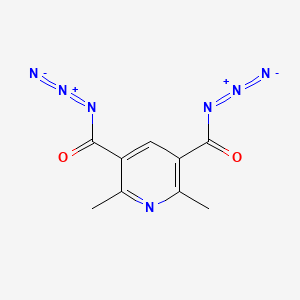
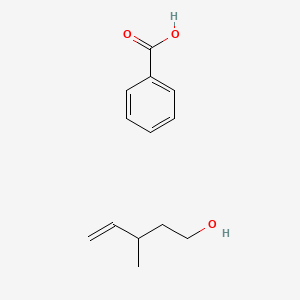
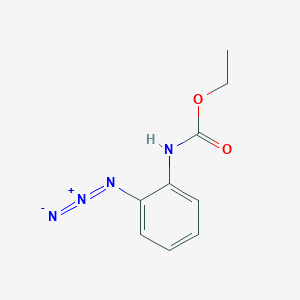
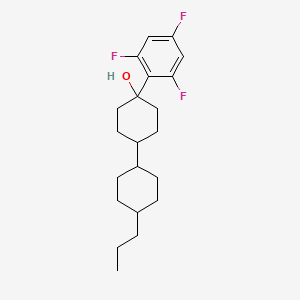
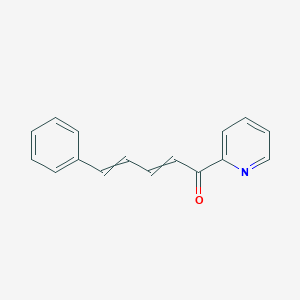
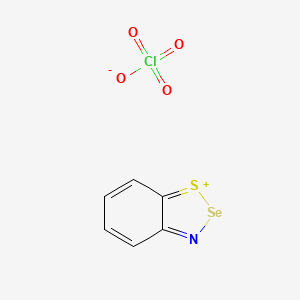
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
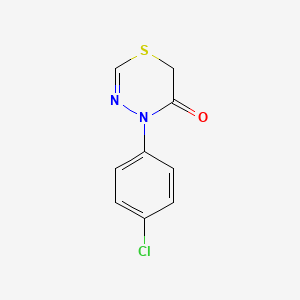
![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
